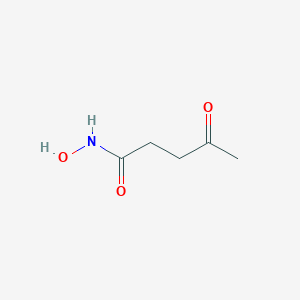
2,3-Dichloro-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2-cyclohexen-1-one, also known as DCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic enone that is synthesized through a variety of methods, and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one is not fully understood, but it is believed to involve the formation of covalent adducts with proteins and other biomolecules. This results in the inhibition of enzyme activity and modulation of ion channel function, which can have a wide range of downstream effects.
Effets Biochimiques Et Physiologiques
2,3-Dichloro-2-cyclohexen-1-one has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-tumor properties, and has shown promise as a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dichloro-2-cyclohexen-1-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and modulate the function of ion channels. This can be useful for studying the role of these biomolecules in various physiological processes. However, one limitation of using 2,3-Dichloro-2-cyclohexen-1-one is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2,3-Dichloro-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for producing 2,3-Dichloro-2-cyclohexen-1-one, which could improve its purity and yield. Another area of interest is the development of new therapeutic applications for 2,3-Dichloro-2-cyclohexen-1-one, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichloro-2-cyclohexen-1-one, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
2,3-Dichloro-2-cyclohexen-1-one can be synthesized through a variety of methods, including the reaction of cyclohexanone with phosgene and thionyl chloride, or the reaction of 2,3-dichloro-1,3-butadiene with cyclohexanone. These methods result in the formation of a yellow crystalline solid with a melting point of 62-64°C.
Applications De Recherche Scientifique
2,3-Dichloro-2-cyclohexen-1-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, modulate the function of ion channels, and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
120569-12-2 |
|---|---|
Nom du produit |
2,3-Dichloro-2-cyclohexen-1-one |
Formule moléculaire |
C6H6Cl2O |
Poids moléculaire |
165.01 g/mol |
Nom IUPAC |
2,3-dichlorocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H6Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3H2 |
Clé InChI |
BBPUUURAUQGTAU-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C(=O)C1)Cl)Cl |
SMILES canonique |
C1CC(=C(C(=O)C1)Cl)Cl |
Synonymes |
2-Cyclohexen-1-one, 2,3-dichloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



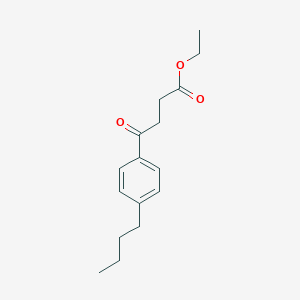
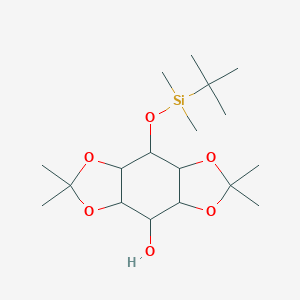
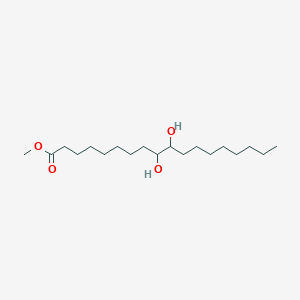
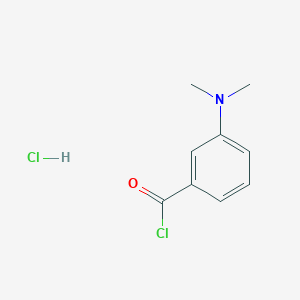
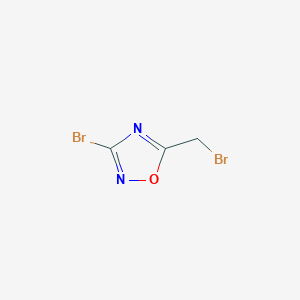
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)


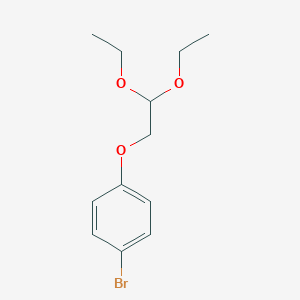

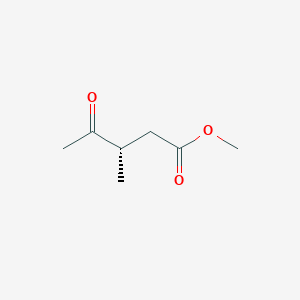
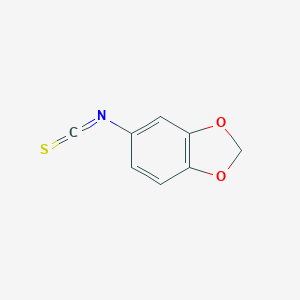
![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)
